REACTION_SMILES
|
[BrH:17].[CH3:19][C:20](=[O:21])[OH:22].[Cl:1][c:2]1[c:3]([CH:8]([OH:9])[c:10]2[c:11]([Cl:16])[cH:12][cH:13][cH:14][cH:15]2)[cH:4][cH:5][cH:6][cH:7]1.[OH2:18]>>[Cl:1][c:2]1[c:3]([CH:8]([c:10]2[c:11]([Cl:16])[cH:12][cH:13][cH:14][cH:15]2)[Br:17])[cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC(c1ccccc1Cl)c1ccccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1ccccc1C(Br)c1ccccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |